molecular formula C10H7F3N4O2 B12517234 2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-21-0

2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12517234
CAS No.: 651769-21-0
M. Wt: 272.18 g/mol
InChI Key: YEJPOUAQFGEGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound known for its unique structure and properties It consists of a trifluoroethyl group attached to a benzoate moiety, which is further linked to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in disease pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and stability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

651769-21-0

Molecular Formula

C10H7F3N4O2

Molecular Weight

272.18 g/mol

IUPAC Name

2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C10H7F3N4O2/c11-10(12,13)5-19-9(18)7-3-1-6(2-4-7)8-14-16-17-15-8/h1-4H,5H2,(H,14,15,16,17)

InChI Key

YEJPOUAQFGEGTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.